molecular formula C16H23ClN4O B5458307 N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride

N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride

Cat. No. B5458307
M. Wt: 322.83 g/mol
InChI Key: SKSGRGVDSIUZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride, commonly known as PD153035, is a small molecule inhibitor that selectively targets epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.

Mechanism of Action

PD153035 selectively targets and inhibits the N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride tyrosine kinase, which plays a key role in the growth and proliferation of cancer cells. By inhibiting this kinase, PD153035 prevents the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

PD153035 is a well-characterized molecule that is readily available for use in laboratory experiments. It has been extensively studied and its mechanism of action is well understood. However, like many small molecule inhibitors, PD153035 has limitations in terms of specificity and can potentially inhibit other kinases in addition to N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride.

Future Directions

1. Investigating the potential use of PD153035 in combination with other cancer therapies to enhance efficacy and reduce toxicity.
2. Development of more specific N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride inhibitors with improved pharmacokinetic properties.
3. Investigation of the role of N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride in other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Development of new methods for synthesizing PD153035 and other N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride inhibitors.
5. Investigation of the potential use of PD153035 in combination with immunotherapy for the treatment of cancer.

Synthesis Methods

PD153035 can be synthesized using a variety of methods, including the reaction of 4-morpholinyl anthranilic acid with diethyl carbonate and 2-chloro-4-nitroaniline, followed by reduction and hydrolysis. Another method involves the reaction of 4-morpholinyl anthranilic acid with diethyl carbonate and 2-chloro-4-nitrobenzaldehyde, followed by reduction and hydrolysis.

Scientific Research Applications

PD153035 has been extensively studied for its potential use in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC). It has also been investigated for its potential use in the treatment of breast cancer, ovarian cancer, and head and neck cancer.

properties

IUPAC Name

N,N-diethyl-2-morpholin-4-ylquinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O.ClH/c1-3-19(4-2)15-13-7-5-6-8-14(13)17-16(18-15)20-9-11-21-12-10-20;/h5-8H,3-4,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSGRGVDSIUZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC2=CC=CC=C21)N3CCOCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.